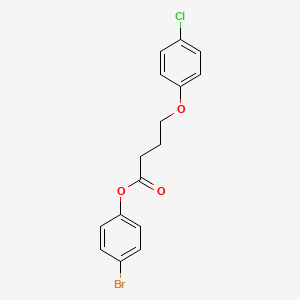![molecular formula C20H21ClFNO2 B4664704 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4664704.png)
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride
描述
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FNAE and is synthesized through a specific method that involves several steps. The synthesis method is critical in determining the purity and quality of the final product, which is essential for its scientific research applications.
作用机制
The mechanism of action of FNAE involves its ability to selectively bind to and block serotonin receptors in the brain. This action results in the modulation of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are essential in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
FNAE has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the regulation of appetite, and the improvement of cognitive function. Studies have also suggested that FNAE may have neuroprotective properties, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the significant advantages of FNAE is its selectivity for serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes. However, FNAE has some limitations, including its low solubility in water, which can make it challenging to administer in lab experiments. Additionally, FNAE's potential toxicity and side effects must be considered when using it in scientific research.
未来方向
There are several future directions for the use of FNAE in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Another direction is the study of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for FNAE in lab experiments.
Conclusion
In conclusion, FNAE is a chemical compound with significant potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FNAE in scientific research and its potential therapeutic applications.
科学研究应用
FNAE has shown potential applications in various scientific research fields, including neuroscience and pharmacology. Studies have shown that FNAE can act as a selective serotonin receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. FNAE has also been used in studies investigating the role of serotonin receptors in the regulation of appetite, sleep, and mood.
属性
IUPAC Name |
2-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2.ClH/c21-19-8-4-2-6-16(19)14-24-20-10-9-15-5-1-3-7-17(15)18(20)13-22-11-12-23;/h1-10,22-23H,11-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSUOAGOBQETDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4664624.png)
![1-(2-chlorobenzoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4664632.png)
![ethyl [(1,3-benzoxazol-2-ylthio)acetyl]carbamate](/img/structure/B4664640.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4664662.png)

![5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4664691.png)
![methyl 3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4664694.png)

![3-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664700.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(methylamino)sulfonyl]benzamide](/img/structure/B4664710.png)
![2-ethoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4664713.png)
![ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4664719.png)

